

N-Desmethyl Zolmitriptan-d3 chemical properties

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An In-depth Technical Guide on the Chemical Properties of N-Desmethyl Zolmitriptan-d3

Introduction

N-Desmethyl Zolmitriptan-d3 is the deuterium-labeled form of N-Desmethyl Zolmitriptan, the primary active metabolite of Zolmitriptan.[1][2][3] Zolmitriptan is a selective serotonin (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine and cluster headaches.[1][4] The N-desmethyl metabolite is notable as it possesses a 2 to 6 times greater potency for the 5-HT1B/1D receptors than the parent drug, Zolmitriptan, thereby contributing significantly to the overall therapeutic effect.[4][5]

The incorporation of three deuterium atoms (d3) into the N-methyl group creates a stable, heavier isotope of the molecule. This isotopic labeling makes **N-Desmethyl Zolmitriptan-d3** an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its use helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision in the quantification of N-Desmethyl Zolmitriptan in biological matrices such as plasma.[6] This guide provides a comprehensive overview of the core chemical properties, metabolic context, and analytical application of **N-Desmethyl Zolmitriptan-d3** for researchers and drug development professionals.

Chemical and Physical Properties



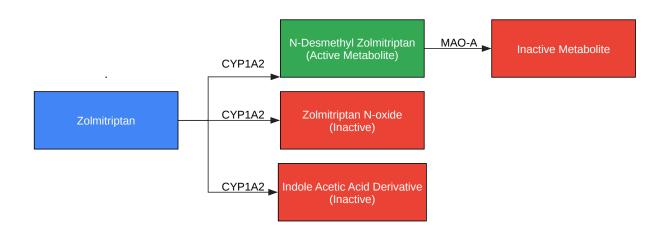
The fundamental physicochemical properties of **N-Desmethyl Zolmitriptan-d3** are summarized below. These data are essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	(4S)-4-[[3-[2- (trideuteriomethylamino)ethyl]- 1H-indol-5-yl]methyl]-1,3- oxazolidin-2-one	[7]
Synonyms	(4S)-4-[[3-[2-(Methyl-d3-amino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone, N-Desmethyl-d3 Zolmitriptan	[7][8]
CAS Number	1217623-11-4	[7][8][9]
Molecular Formula	C15H16D3N3O2	[8][9]
Molecular Weight	276.35 g/mol	[7][8][9]
Appearance	Off-White to Pale Yellow Solid	[10]
Melting Point	>160°C (decomposition)	[10]
Solubility	DMSO (Slightly), Methanol (Slightly)	[10]
Storage Conditions	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[10]

Metabolic Pathway of Zolmitriptan

Zolmitriptan is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2 and subsequently by monoamine oxidase A (MAO-A).[1][4][11] This process yields three main metabolites: the active N-Desmethyl Zolmitriptan (183C91), and two inactive metabolites, Zolmitriptan N-oxide and an indole acetic acid derivative.[1][4] Approximately two-thirds of the parent compound is converted to the active N-desmethyl metabolite.[1][4]





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Metabolic conversion of Zolmitriptan to its primary metabolites.

Experimental Protocols

N-Desmethyl Zolmitriptan-d3 is crucial for the accurate quantification of Zolmitriptan and its active metabolite in biological fluids. Below is a representative experimental protocol for the simultaneous determination of Zolmitriptan and N-Desmethyl Zolmitriptan in human plasma using LC-MS/MS, a common application for this deuterated standard.

Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is based on methodologies developed for bioequivalence and pharmacokinetic studies.

- 1. Sample Preparation (Solid Phase Extraction SPE)
- Objective: To extract Zolmitriptan, N-Desmethyl Zolmitriptan, and the internal standard (N-Desmethyl Zolmitriptan-d3) from plasma while removing interfering phospholipids.
- Procedure:



- Thaw frozen human plasma samples to room temperature.
- Pipette 200 μL of plasma into a clean tube.
- Add the internal standard solution (N-Desmethyl Zolmitriptan-d3) to each sample (except blank matrix).
- Vortex the samples for 30 seconds.
- Condition an SPE cartridge with methanol followed by water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with a low-organic-content solvent to remove interferences.
- Elute the analytes and the internal standard with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- 2. Chromatographic Conditions
- Objective: To achieve chromatographic separation of the analytes from each other and from matrix components.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 300mm x 19mm, 7μm).
 [12]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM Ammonium Formate, pH 4.0) and an organic solvent (e.g., Methanol or Acetonitrile).[12][13]
- Flow Rate: Typically 0.5 1.0 mL/min.
- Injection Volume: 5 10 μL.

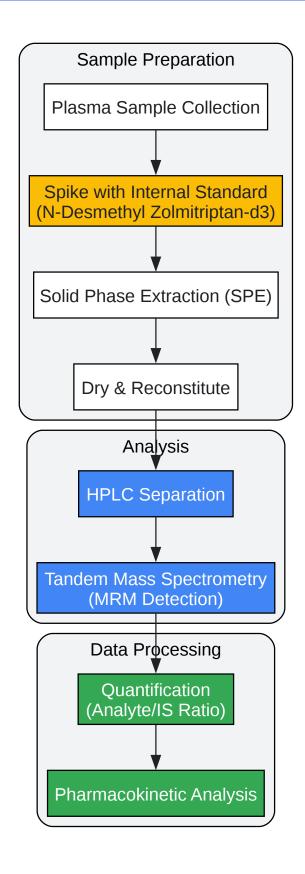


- Total Run Time: Optimized for rapid analysis, often around 2.5 4.0 minutes.
- 3. Mass Spectrometric Conditions
- Objective: To detect and quantify the analytes and the internal standard with high sensitivity and specificity.
- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.[12]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
 - Zolmitriptan: m/z 288.2 → 243.2 (loss of dimethylamine).[12]
 - N-Desmethyl Zolmitriptan: m/z 274.2 → 243.2
 - N-Desmethyl Zolmitriptan-d3 (IS): m/z 277.2 → 246.2
- Source Parameters: Optimized instrument-specific parameters such as ion spray voltage, temperature, and gas flows.

Bioanalytical Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study utilizing **N-Desmethyl Zolmitriptan-d3** as an internal standard.





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Workflow for quantification using a deuterated internal standard.



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